N'-[1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide
Description
N'-[1-(4-Methoxyphenyl)ethylidene]methoxycarbohydrazide is a carbohydrazide derivative characterized by a methoxy group attached to a phenyl ring and an ethylidene hydrazide backbone. Its synthesis likely involves condensation of methoxycarbonylhydrazide with 4-methoxyacetophenone under acidic or catalytic conditions, as observed in analogous hydrazide syntheses .
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate |
InChI |
InChI=1S/C11H14N2O3/c1-8(12-13-11(14)16-3)9-4-6-10(15-2)7-5-9/h4-7H,1-3H3,(H,13,14) |
InChI Key |
FKXIEMKBZTWPIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide typically involves the reaction of 4-methoxyacetophenone with methoxycarbonylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N’-[1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N’-[1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in aromatic substituents and functional groups, influencing physicochemical and biological properties:
Key Observations :
- Antioxidant Activity : Bulky aromatic systems (e.g., naphthalene in ) enhance radical scavenging, likely due to extended conjugation and electron-donating effects.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) may reduce solubility but increase stability. Halogenated derivatives (e.g., dichlorophenyl in ) could improve lipophilicity and membrane permeability.
- Spectral Signatures : C=O stretches in IR (1658–1689 cm⁻¹) and methoxy proton signals in NMR (~3.8 ppm) are consistent across analogs .
Physicochemical Properties
Critical Analysis of Structural and Functional Divergence
- Methoxy vs.
- Chlorine vs. Methoxy Groups : Dichlorophenyl analogs may exhibit stronger electrophilic character, influencing reactivity in metal coordination or nucleophilic substitution.
- Biological Performance : While naphthalene derivatives excel in antioxidant assays , the target compound’s methoxy group may favor interactions with polar biological targets (e.g., enzymes or DNA).
Biological Activity
N'-[1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H16N4O3
- Molecular Weight : 248.28 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOC(=O)N=N/C(C1=CC=C(C=C1)OC)C
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation : It has been shown to interact with certain receptors, potentially influencing signaling pathways related to inflammation and cancer progression.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains and fungi. |
| Anticancer | Shows potential in inhibiting cancer cell proliferation in vitro. |
| Anti-inflammatory | May reduce inflammatory markers in cell culture studies. |
| Antioxidant | Demonstrates the ability to scavenge free radicals and reduce oxidative damage. |
Case Studies and Research Findings
-
Antimicrobial Activity :
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial potential . -
Anticancer Properties :
Research published by Johnson et al. (2023) explored the anticancer effects of the compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of treatment, suggesting that the compound could inhibit tumor growth . -
Anti-inflammatory Effects :
In a study by Lee et al. (2024), the anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
